molecular formula C7H8O3S2 B2385302 7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol CAS No. 137004-58-1

7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol

Cat. No. B2385302
CAS RN: 137004-58-1
M. Wt: 204.26
InChI Key: MFTKAMUOHUPBRG-UHFFFAOYSA-N
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Description

“7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol” is a heterocyclic compound . It has a molecular weight of 218.3 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular formula of the compound is C8H10O3S2 . The InChI code for the compound is provided as 1S/C8H10O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7,9H,4H2,1H3/t5-,7+/m0/s1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 218.3 .

Scientific Research Applications

a. Drug Delivery Systems: Graphene-based materials can serve as drug carriers due to their large surface area, biocompatibility, and ability to encapsulate therapeutic agents. Researchers explore their use for targeted drug delivery, improving drug solubility, and sustained release.

b. Biosensors: Graphene derivatives exhibit excellent electrical conductivity and high surface sensitivity. They are employed in biosensors for detecting biomolecules, pathogens, and disease markers. These sensors offer rapid, sensitive, and specific detection.

c. Imaging Systems: Graphene-based contrast agents enhance imaging techniques such as MRI, CT scans, and photoacoustic imaging. Their unique optical properties allow precise visualization of tissues and organs.

d. Cancer Therapy and Diagnosis (Theranostics): Graphene family members, including derivatives, have shown promise in cancer theranostics. They can simultaneously diagnose and treat cancer by combining imaging and drug delivery functionalities. Researchers investigate their use in targeted photothermal therapy and drug delivery to cancer cells.

e. Biodistribution and Toxicity Studies: Understanding how graphene derivatives interact with biological systems is crucial. Researchers study their biodistribution, clearance, toxicity, and cytotoxicity profiles to develop safe and effective formulations .

Pharmacological Activities of 1,2,4-Benzothiadiazine-1,1-Dioxide Ring

The 1,2,4-benzothiadiazine-1,1-dioxide ring exhibits diverse pharmacological activities. Let’s explore some of them:

a. Antimicrobial and Antiviral Properties: Compounds containing this ring have demonstrated antimicrobial and antiviral effects. Researchers investigate their potential as novel therapeutic agents against infectious diseases.

b. Antihypertensive Activity: Studies explore the use of 1,2,4-benzothiadiazine-1,1-dioxide derivatives as antihypertensive drugs. The functional groups attached to the ring play a crucial role in their activity.

c. Antidiabetic Effects: Certain derivatives exhibit antidiabetic properties. Researchers study their mechanisms of action and potential clinical applications.

d. KATP Channel Activation: The 1,2,4-benzothiadiazine-1,1-dioxide ring derivatives act as KATP channel activators. These channels play a role in cellular energy balance and are relevant in various physiological processes.

e. AMPA Receptor Modulation: Some compounds derived from this ring are AMPA receptor modulators. These receptors are involved in synaptic transmission and memory formation .

Safety And Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H317-H319 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S2/c8-6-2-4-12(9,10)7-5(6)1-3-11-7/h1,3,6,8H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTKAMUOHUPBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1O)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol

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